6-bromo-N-[2-(dimethylamino)ethyl]-2-oxo-1-benzopyran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-[2-(dimethylamino)ethyl]-2-oxo-1-benzopyran-3-carboxamide is a member of coumarins.
Scientific Research Applications
Cytotoxic Activity in Cancer Research
Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds structurally similar to 6-bromo-N-[2-(dimethylamino)ethyl]-2-oxo-1-benzopyran-3-carboxamide, has shown significant cytotoxicity against various cancer cell lines. For instance, these compounds exhibited potent cytotoxic properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some demonstrating IC50 values less than 10 nM (Deady et al., 2003). Furthermore, certain derivatives were curative in vivo against mouse colon tumors at low doses, highlighting their potential in cancer therapy (Deady et al., 2005).
Pharmacological Effects on Smooth Muscle
A study on N-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides, closely related to the chemical , revealed myorelaxant activity in rat uterine smooth muscle. Notably, compounds with a bromine atom at the 6-position of the dihydrobenzopyran ring showed significant activity, suggesting their potential use in conditions involving smooth muscle contraction (Khelili et al., 2012).
Fluorescent Probe for Metal Ion Detection
In the field of chemical sensing, derivatives of 6-bromo-N-[2-(dimethylamino)ethyl]-2-oxo-1-benzopyran-3-carboxamide have been utilized as fluorescent probes. For example, a nitro-3-carboxamide coumarin derivative showed selective fluorescence in the presence of Cu(2+) ions, demonstrating its potential as a chemosensor in aqueous solutions (Bekhradnia et al., 2016).
Antitumor and Anti-Migrative Properties
Another study highlighted the anti-invasive and anti-migrative properties of coumarin derivatives, including 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, which showed notable activity in inhibiting cell invasion and reducing tumor growth in vivo. These findings point to the potential of these compounds as antitumor agents (Kempen et al., 2003).
properties
Product Name |
6-bromo-N-[2-(dimethylamino)ethyl]-2-oxo-1-benzopyran-3-carboxamide |
---|---|
Molecular Formula |
C14H15BrN2O3 |
Molecular Weight |
339.18 g/mol |
IUPAC Name |
6-bromo-N-[2-(dimethylamino)ethyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C14H15BrN2O3/c1-17(2)6-5-16-13(18)11-8-9-7-10(15)3-4-12(9)20-14(11)19/h3-4,7-8H,5-6H2,1-2H3,(H,16,18) |
InChI Key |
WNWMIKOZXLLSAK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.